molecular formula C13H20N2O2 B2787629 1-Butyl-3-(4-ethoxyphenyl)urea CAS No. 195523-28-5

1-Butyl-3-(4-ethoxyphenyl)urea

Cat. No.: B2787629
CAS No.: 195523-28-5
M. Wt: 236.315
InChI Key: GWTMARSMWOAXJH-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-ethoxyphenyl)urea is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.317 g/mol . This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the urea moiety and an ethoxyphenyl group attached to the other nitrogen atom. It is a white to yellow solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-(4-ethoxyphenyl)urea can be synthesized through the reaction of 4-ethoxyaniline with butyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-3-(4-ethoxyphenyl)urea has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

1-butyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-5-10-14-13(16)15-11-6-8-12(9-7-11)17-4-2/h6-9H,3-5,10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMARSMWOAXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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